4-Trifluoromethoxy-biphenyl chemical properties
4-Trifluoromethoxy-biphenyl chemical properties
An In-depth Technical Guide to 4-Trifluoromethoxy-biphenyl: Properties, Synthesis, and Applications
Introduction
4-Trifluoromethoxy-biphenyl is a fluorinated organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The biphenyl scaffold is a prevalent structural motif in many functional molecules, including pharmaceuticals and liquid crystals[1]. The introduction of a trifluoromethoxy (-OCF3) group imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile[2][3]. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and key applications of 4-Trifluoromethoxy-biphenyl, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
Understanding the fundamental properties of 4-Trifluoromethoxy-biphenyl is essential for its application and manipulation in a laboratory setting. The molecule consists of a biphenyl core where one phenyl ring is substituted at the 4-position with a trifluoromethoxy group.
1.1. Structure and Identification
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IUPAC Name: 1-phenyl-4-(trifluoromethoxy)benzene[4]
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CAS Number: 71274-84-5[4]
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Molecular Formula: C₁₃H₉F₃O[4]
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Canonical SMILES: FC(F)(F)OC1=CC=C(C2=CC=CC=C2)C=C1[4]
1.2. Physicochemical Data
A summary of the key computed and experimental properties is presented below. The trifluoromethoxy group significantly influences the molecule's lipophilicity and electronic character.
| Property | Value | Source |
| Molecular Weight | 238.21 g/mol | [Calculated] |
| Appearance | Solid (Typical) | General Knowledge |
| Melting Point | 58-60 °C | [Various Suppliers] |
| Boiling Point | 115-117 °C at 10 mmHg | [Various Suppliers] |
| LogP (calculated) | 4.6 - 5.1 | PubChem, ChemDraw |
| Hazards | Harmful if swallowed (H302) | Fluorochem[4] |
Synthesis of 4-Trifluoromethoxy-biphenyl
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing 4-Trifluoromethoxy-biphenyl. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods employed for this purpose.
2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming C-C bonds, favored for its mild conditions, high yields, and tolerance of diverse functional groups[1][5]. The reaction couples an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex.
The synthesis of 4-Trifluoromethoxy-biphenyl can be achieved by coupling (4-(trifluoromethoxy)phenyl)boronic acid with bromobenzene or, alternatively, phenylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a general procedure adaptable for the synthesis of 4-Trifluoromethoxy-biphenyl.
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Reaction Setup: To a dry round-bottom flask, add (4-(trifluoromethoxy)phenyl)boronic acid (1.2 mmol, 1.2 equiv), bromobenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).
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Solvent and Base Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solvent such as toluene (10 mL) and a 2 M aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0 mL, 4.0 mmol)[1]. The base is crucial for activating the boronic acid for the transmetalation step.
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Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-8 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 4-Trifluoromethoxy-biphenyl[1].
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
2.2. Ullmann Reaction
The Ullmann reaction is a classic method for synthesizing biaryl compounds via the copper-catalyzed coupling of two aryl halides[6][7]. While it often requires harsher conditions (higher temperatures) and stoichiometric copper compared to modern palladium-catalyzed methods, it remains a relevant synthetic tool, especially for specific substrates[6][7]. The reaction typically involves heating an aryl halide with copper powder or a copper salt[7][8]. Modern variations have been developed that use catalytic amounts of copper with ligands to improve efficiency and mildness[7].
Reactivity and Electronic Profile
The reactivity of 4-Trifluoromethoxy-biphenyl is governed by the interplay between the two aromatic rings and the strong electronic effects of the -OCF₃ substituent.
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Trifluoromethoxy Group Influence: The -OCF₃ group is a fascinating substituent due to its dual electronic nature. It exerts a strong electron-withdrawing inductive effect (-I) because of the high electronegativity of the fluorine atoms. Simultaneously, the oxygen's lone pairs can participate in a weak, opposing electron-donating resonance effect (+M). Overall, the inductive effect dominates, making the -OCF₃ group a net deactivating, ortho, para-directing substituent for electrophilic aromatic substitution. This deactivation provides metabolic stability by making the aromatic ring more resistant to enzymatic degradation (e.g., by cytochrome P450 enzymes), a highly desirable trait in drug design[2].
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Biphenyl System: The unsubstituted phenyl ring can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The substitution pattern will be directed by the existing phenyl group, favoring the ortho and para positions.
Applications in Research and Development
The unique properties conferred by the trifluoromethoxy group make 4-Trifluoromethoxy-biphenyl and its derivatives valuable in several high-technology areas.
4.1. Medicinal Chemistry and Drug Discovery
The -OCF₃ group is considered a "lipophilic hydrogen bond acceptor" and is often used as a bioisostere for other groups, like a methoxy or nitro group. Its incorporation into drug candidates can lead to several advantages:
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Enhanced Metabolic Stability: As mentioned, the electron-withdrawing nature of the group protects the aromatic ring from oxidative metabolism, often increasing the drug's half-life[2].
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Increased Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity (Hansch π value of +1.04), which can improve its ability to cross cell membranes and the blood-brain barrier[2].
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Modulation of pKa: It can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting receptor binding and solubility.
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Improved Bioavailability: The combination of increased lipophilicity and metabolic stability often results in improved oral bioavailability.
Several FDA-approved drugs, such as Riluzole, contain the trifluoromethoxy group, highlighting its importance in modern drug design[2][3]. 4-Trifluoromethoxy-biphenyl serves as a key building block for synthesizing more complex molecules that leverage these beneficial properties.
4.2. Materials Science
Biphenyl derivatives are fundamental components in the design of liquid crystals (LCs). The rigid, rod-like structure of the biphenyl core is conducive to forming the ordered mesophases required for LC displays. The polarity and steric profile of substituents like -OCF₃ can be used to fine-tune the material's dielectric anisotropy, viscosity, and operating temperature range[9].
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of 4-Trifluoromethoxy-biphenyl.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (~7.3-7.8 ppm). The protons on the trifluoromethoxy-substituted ring will appear as a distinct AA'BB' system.
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¹³C NMR: The carbon NMR will show signals for all 13 carbon atoms. The carbon attached to the -OCF₃ group will be significantly influenced by the fluorine atoms, and a quartet may be observed for the CF₃ carbon due to C-F coupling.
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¹⁹F NMR: A single sharp peak for the -OCF₃ group is expected.
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IR Spectroscopy: The infrared spectrum will display characteristic C-H stretching frequencies for the aromatic rings (~3100-3000 cm⁻¹), C=C stretching within the rings (~1600-1450 cm⁻¹), and strong C-F (~1250-1050 cm⁻¹) and C-O (~1100 cm⁻¹) stretching bands.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Safety and Handling
According to available safety data, 4-Trifluoromethoxy-biphenyl is classified as harmful if swallowed[4]. Standard laboratory safety precautions should be followed when handling this chemical.
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
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Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes[10].
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[11].
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First Aid:
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If Swallowed: Immediately call a POISON CENTER or doctor[4].
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If on Skin: Wash off with soap and plenty of water.
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If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes.
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Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
Conclusion
4-Trifluoromethoxy-biphenyl is a synthetically accessible and highly valuable compound. Its biphenyl core provides a rigid scaffold, while the trifluoromethoxy group imparts a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. These features have made it a compound of great interest for the development of new pharmaceuticals, where enhancing pharmacokinetic properties is paramount, as well as for the design of advanced liquid crystal materials. The robust synthetic routes, particularly the Suzuki-Miyaura coupling, allow for its efficient production and incorporation into more complex molecular architectures, ensuring its continued relevance in both academic research and industrial applications.
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184.22~2.8Common synthetic intermediate, susceptible to O-demethylation.4-Trifluoromethyl-biphenyl
222.20[
172.19~3.2Can participate in halogen bonding and alter electronic properties.[
178.11[